4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole
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Description
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole, also known as 4,4′-BTPT, is an organobromine compound with a thiazole ring. It is a small molecule that has been widely studied due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Corrosion Inhibition
Research on thiazole derivatives, including compounds structurally related to 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole, has shown promising applications as corrosion inhibitors. Density Functional Theory (DFT) and Monte Carlo simulations have been employed to assess the inhibition performance of carbohydrazide Schiff bases, including those with a bromophenyl component, for steel corrosion in acid media. The electronic parameters relevant to their inhibition activity, such as EHOMO, ELUMO, energy gap, and adsorption energies on Fe surfaces, have demonstrated theoretical data in agreement with experimental results, highlighting their potential as effective corrosion inhibitors (Obot, Kaya, Kaya, & Tüzün, 2016).
Biological and Antimicrobial Activity
Compounds structurally similar to 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole have been synthesized and evaluated for their biological efficacy, including antimicrobial activity. For instance, thiazole derivatives synthesized using conventional methods and microwave irradiation have been assessed for their biological efficacy, demonstrating potential in this area (Rodrigues & Bhalekar, 2015). Similarly, the antimicrobial activities of newly synthesized compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, have been explored, revealing promising preliminary results against various pathogens (Güzeldemirci & Küçükbasmacı, 2010).
Chemical Synthesis and Structural Analysis
The structural analysis and synthesis of thiazole derivatives have provided valuable insights into their chemical properties and potential applications. Research into the crystal structure of compounds containing bromophenyl and trifluoromethylphenyl groups within a thiazole framework has contributed to a deeper understanding of their molecular configurations and interactions, which is crucial for the development of new materials and pharmaceuticals (Mague et al., 2014). This knowledge is instrumental in guiding the design of compounds with desired properties, whether for industrial, pharmaceutical, or material science applications.
properties
IUPAC Name |
4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3NS/c17-13-7-3-10(4-8-13)14-9-22-15(21-14)11-1-5-12(6-2-11)16(18,19)20/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMWNULJPQTLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598437 |
Source
|
Record name | 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
211032-07-4 |
Source
|
Record name | 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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